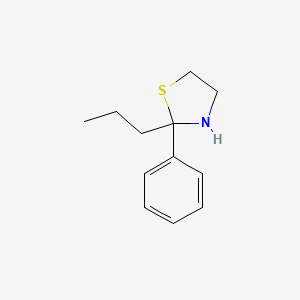

2-Phenyl-2-propylthiazolidine

Description

Chemical Classification and Nomenclature of Thiazolidine (B150603) Systems

Overview of Thiazolidine Heterocycles as a Core Scaffold

Thiazolidines are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. wikipedia.orgnih.gov This core structure, a saturated analog of thiazole (B1198619), serves as a versatile scaffold in medicinal chemistry. wikipedia.orgnih.gov The thiazolidine ring is a key structural motif found in a variety of natural and synthetic compounds, including the well-known antibiotic penicillin. wikipedia.orgnih.gov The presence of both a thioether group and an amine group within the ring allows for diverse chemical modifications. wikipedia.org The parent compound, thiazolidine, is a colorless liquid with the chemical formula C3H7NS. wikipedia.orge3s-conferences.org

Thiazolidine derivatives, such as thiazolidinones, are formed by the introduction of a carbonyl group. orientjchem.org Depending on the position of this group, they are classified as 2-thiazolidinones or 4-thiazolidinones. orientjchem.org A particularly important class is the thiazolidinediones, which contain carbonyl groups at both the 2 and 4 positions and are recognized for their therapeutic applications. wikipedia.orgturkjps.org

Positional Isomerism and Substituent Effects in Thiazolidines

The chemical properties and biological activity of thiazolidine derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.govmdpi.com Substitutions can occur at the 2, 3, 4, and 5-positions of the thiazolidine ring. nih.govmdpi.com

Substituent effects, which include both electronic and steric influences, are critical in modulating the activity of thiazolidine compounds. tandfonline.comtandfonline.com Electron-withdrawing groups can impact the electron density of the ring, while bulky substituents can affect how the molecule interacts with biological targets. tandfonline.com The introduction of different functional groups can alter properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects the molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov For example, studies on 5-arylidene-2,4-thiazolidinediones have shown that substituents on the aryl-idene ring influence the molecule's properties and inhibitory activity. tandfonline.comtandfonline.com The steric effects of substituents at the C2 position of the thiazolidine ring have been shown to influence the cis/trans isomerization of peptides containing this moiety. nih.gov

Academic Significance of Substituted Thiazolidines in Chemical Research

Diverse Biological Potential of Thiazolidine Derivatives

The thiazolidine scaffold is a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. nih.govmdpi.com These compounds have been extensively investigated and have shown potential as:

Antimicrobial agents: Thiazolidine derivatives have demonstrated activity against various bacteria and fungi. e3s-conferences.orgnih.gov Some have shown promise in overcoming microbial resistance. e3s-conferences.org

Anticancer agents: Certain thiazolidine derivatives have exhibited antiproliferative activity against various cancer cell lines. mdpi.comnih.govpnrjournal.com

Anti-inflammatory agents: The anti-inflammatory properties of thiazolidine compounds have been a significant area of research. mdpi.comnih.gov

Antidiabetic agents: Thiazolidinediones are a well-known class of drugs used to treat type 2 diabetes by acting as insulin (B600854) sensitizers. orientjchem.orgturkjps.orgpnrjournal.com

Antiviral agents: Some thiazolidine derivatives have shown potential antiviral activity, including against HIV. orientjchem.orgnih.gov

Anticonvulsant agents: The anticonvulsant properties of certain thiazolidine derivatives have also been explored. mdpi.comnih.gov

Antioxidant agents: Some derivatives have demonstrated antioxidant capabilities. mdpi.comnih.gov

This broad spectrum of activity makes the thiazolidine nucleus a valuable starting point for the design and synthesis of new therapeutic agents. e3s-conferences.orgpnrjournal.com

Rationale for Investigating Specific Thiazolidine Architectures like 2-Phenyl-2-propylthiazolidine

The investigation of specific substituted thiazolidines like this compound is driven by the principle of structure-activity relationships (SAR). orientjchem.org By systematically modifying the substituents on the thiazolidine core, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting compounds. nih.govorientjchem.org

The "2-phenyl" and "2-propyl" substituents on the thiazolidine ring of the target compound are of particular interest. The phenyl group can engage in various interactions, including pi-stacking, and its electronic properties can be modulated by further substitution on the aromatic ring. tandfonline.comtandfonline.com The propyl group, an alkyl chain, influences the lipophilicity and steric profile of the molecule. The combination of these specific substituents at the 2-position creates a unique chemical architecture that warrants investigation to determine its specific biological and chemical properties. The synthesis of related structures like 2-phenyl-2-propanol (B165765) and 2-phenyl-2-propyl benzodithioate highlights the chemical accessibility and interest in this substitution pattern. chemicalbook.comchemicalbook.comchemicalbook.com

Scope and Research Imperatives for this compound

Given the diverse biological potential of the thiazolidine scaffold, the primary research imperative for this compound is to systematically evaluate its biological activity across a range of assays. This includes screening for antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.

Further research should focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its analogs. Detailed characterization using spectroscopic and crystallographic techniques is essential to confirm the structure and stereochemistry.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with variations in the phenyl and propyl substituents to establish clear SARs. This will provide insights into which structural features are crucial for any observed biological activity.

Computational Modeling: Employing molecular modeling and docking studies to predict potential biological targets and to understand the binding interactions of this compound at a molecular level.

A comprehensive investigation into these areas will elucidate the potential of this compound as a lead compound for the development of new therapeutic agents or as a tool for chemical biology research.

Structure

3D Structure

Properties

CAS No. |

116112-96-0 |

|---|---|

Molecular Formula |

C12H17NS |

Molecular Weight |

207.34 g/mol |

IUPAC Name |

2-phenyl-2-propyl-1,3-thiazolidine |

InChI |

InChI=1S/C12H17NS/c1-2-8-12(13-9-10-14-12)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |

InChI Key |

SXLITDTVXZWHGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(NCCS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 2 Propylthiazolidine

General Synthetic Pathways for Thiazolidine (B150603) Ring Formation

The synthesis of thiazolidines is a well-explored area of organic chemistry, driven by the prevalence of this scaffold in medicinally significant compounds. nih.govrsc.org The most common approach involves the condensation reaction between a compound containing a thiol and an amine group (like cysteamine) and a carbonyl compound (an aldehyde or ketone). rsc.org Variations and improvements on this fundamental reaction have led to a diverse array of synthetic strategies.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.gov These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate complex molecules. nih.gov Several MCRs have been developed for the synthesis of thiazolidine derivatives. For instance, a one-pot, four-component reaction has been reported for the synthesis of thiazolidin-2-imines, which share the core thiazolidine ring. nih.gov Another novel MCR for synthesizing pseudopeptide-linked rhodanine (B49660) scaffolds involves the initial condensation of primary amines, carbon disulfide, and maleic anhydride (B1165640) to form a thiazolidine intermediate. nih.gov

| Reaction Type | Components | Resulting Scaffold | Key Features |

| One-Pot, Four-Component | Primary amines, ketones, terminal alkynes, isothiocyanates | Thiazolidin-2-imines with quaternary carbons | Copper-catalyzed, modular, and sustainable. nih.gov |

| Domino Cycloaddition/Ugi | Primary amines, carbon disulfide, maleic anhydride, benzaldehydes, aniline, isocyanides | Pseudopeptide-linked rhodanine | Diversity-oriented synthesis using water under ultrasound irradiation. nih.gov |

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. In thiazolidine synthesis, this has translated into the development of eco-friendly methods that often employ safer solvents, reusable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation. rsc.orgijpsdronline.com

Deep eutectic solvents (DESs), for example, have been successfully used as both solvents and catalysts in the synthesis of thiazolidinedione derivatives, avoiding the need for volatile and often toxic organic solvents. frontiersin.orgnih.gov Similarly, solid-supported catalysts, such as silica-supported iodine and potassium carbonate, have been utilized for Knoevenagel condensation to produce thiazolidinediones in a greener process that allows for easy catalyst recovery and reuse. Solvent-free synthesis, facilitated by catalysts like ammonium (B1175870) persulfate at elevated temperatures, further exemplifies the application of green principles by maximizing atom economy and simplifying product work-up. nih.gov

| Green Technique | Catalyst/Medium | Advantages | Reference |

| Deep Eutectic Solvents (DES) | Choline chloride: N-methylurea | Acts as both solvent and catalyst, environmentally benign. frontiersin.orgnih.gov | |

| Solid-Supported Catalysis | I2-Silica / K2CO3 | Catalyst is easily filtered off and can be reused. | |

| Solvent-Free Synthesis | Ammonium Persulfate (APS) | High atom economy, economical catalyst, simplified procedure. nih.gov | |

| Microwave Irradiation | Zeolite, Piperidine/Silica Gel | Drastically reduced reaction times, increased yields. ijpsdronline.commdpi.com |

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. The synthesis of thiazolidines has benefited immensely from various catalytic systems. Organocatalysis, using small organic molecules as catalysts, has been employed effectively. For example, DABCO, an amine-based organocatalyst, facilitates the construction of 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and propargylamines under solvent-free conditions at ambient temperatures. acs.org

Acid catalysis is also a common strategy, with acids like acetic acid, sulfuric acid, or heteropolyacids being used to promote the condensation reactions that form thiazolidin-4-ones. research-nexus.net In the realm of nano-catalysis, magnetized nano Fe3O4-SiO2@Glu-Cu(II) has been reported as a catalyst in multicomponent reactions to form thiazolidin-2-imines, highlighting the utility of recoverable and highly active nanocatalysts. nih.gov

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect. Enantioselective synthesis aims to produce a single enantiomer preferentially. For thiazolidine-containing structures, asymmetric hydrogenation is a powerful technique. For instance, chiral hydantoins and thiazolidinediones have been synthesized with high enantioselectivity using Iridium-catalyzed asymmetric hydrogenation. acs.org Similarly, Rhodium complexes with chiral phosphine (B1218219) ligands like f-spiroPhos have been used to catalyze the enantioselective hydrogenation of related heterocyclic scaffolds. acs.org Another approach involves using chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are later removed. mdpi.com

Design and Optimization of Specific Routes for 2-Phenyl-2-propylthiazolidine Scaffold Construction

Based on the general principles of thiazolidine synthesis, a specific and optimized route for this compound can be designed through the careful selection of starting materials.

The synthesis of this compound would classically involve the condensation of a β-aminothiol with a suitable ketone. The structure of the target molecule dictates the specific precursors required.

Ketone Precursor : The "2-Phenyl-2-propyl" portion of the target molecule points directly to the use of 2-phenylpentan-2-one as the ketone precursor. The carbonyl carbon of this ketone becomes the C2 carbon of the thiazolidine ring, bonded to both the phenyl and propyl groups.

Aminothiol Precursor : The thiazolidine ring itself is typically formed from cysteamine (B1669678) (2-aminoethanethiol). The thiol group of cysteamine attacks the carbonyl carbon of the ketone, and the amino group subsequently forms a cyclic imine which is then reduced or exists in equilibrium, resulting in the final saturated heterocyclic ring.

The reaction would likely be carried out in a suitable solvent and potentially with a catalyst to facilitate the condensation and cyclization, drawing upon the green and catalyst-mediated principles discussed previously.

| Precursor | Chemical Name | Role in Synthesis |

| Ketone | 2-Phenylpentan-2-one | Provides the C2 carbon and the phenyl and propyl substituents. |

| Aminothiol | Cysteamine (2-Aminoethanethiol) | Forms the backbone of the thiazolidine ring (S1, C4, C5, N3 atoms). |

Reaction Condition Optimization for Yield, Purity, and Selectivity

The optimization of reaction conditions is a critical step in maximizing the yield, purity, and selectivity of this compound synthesis. Several parameters can be systematically varied to achieve the desired outcome. These include the choice of solvent, catalyst, temperature, reaction time, and molar ratio of reactants.

Solvent Effects: The selection of an appropriate solvent is crucial as it can significantly influence the reaction rate and equilibrium position. Nonpolar solvents have been shown to be more effective than polar-aprotic or polar-protic solvents in similar thiazolidine syntheses. nih.gov For the synthesis of this compound, solvents such as toluene (B28343) are often favored. The use of solvent-free conditions has also been explored as an environmentally friendly and efficient alternative, which can lead to high yields and atom economy. nih.gov

Catalyst Selection: While the reaction can proceed without a catalyst, the use of a catalyst can significantly enhance the reaction rate. Both Brønsted and Lewis acids have been employed in the synthesis of related heterocyclic compounds. For instance, in the synthesis of 2-oxazolines, Cu(OTf)₂ was found to be a highly effective Lewis acid catalyst. mdpi.com For thiazolidine synthesis, catalysts like ammonium persulfate (APS) have been used under solvent-free conditions to achieve high yields. nih.gov The choice of catalyst can also influence the selectivity of the reaction, minimizing the formation of byproducts.

Temperature and Reaction Time: Temperature and reaction time are interdependent parameters that must be optimized to ensure complete reaction without promoting side reactions or degradation of the product. Studies on the synthesis of thiazolidine-4-one derivatives have shown that a temperature of 120°C with a reaction time of 18 hours can be optimal when using toluene as a solvent. revmedchir.ro It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. nih.gov

Molar Ratio of Reactants: The stoichiometry of the reactants, 2-aminoethanethiol and the ketone, can impact the yield of the desired product. While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reactant may be used to drive the reaction to completion. For instance, in the synthesis of certain thiazolidine-4-ones, a significant excess of thioglycolic acid (20 equivalents) was found to be optimal. revmedchir.ro The ideal molar ratio for the synthesis of this compound would need to be determined empirically.

The following interactive data table summarizes the impact of various reaction parameters on the synthesis of thiazolidine derivatives, providing a basis for optimizing the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Solvent | Toluene | Dichloromethane | Ethanol | Higher yield in nonpolar solvents | nih.gov |

| Catalyst | None | Lewis Acid (e.g., Cu(OTf)₂) | Brønsted Acid (e.g., TFA) | Catalysts can significantly increase reaction rate and yield | mdpi.com |

| Temperature | Room Temperature | 80°C | 120°C | Higher temperatures generally lead to faster reactions, but can also cause degradation | revmedchir.ro |

| Reaction Time | 4 hours | 12 hours | 18 hours | Optimal time depends on other conditions; prolonged time can lead to byproducts | mdpi.comrevmedchir.ro |

This table is a generalized representation based on the synthesis of related thiazolidine and oxazoline (B21484) compounds and should be adapted for the specific synthesis of this compound.

Scale-Up Considerations for Laboratory Research

Scaling up the synthesis of this compound from a laboratory scale to a larger production volume requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Heat Transfer: The cyclocondensation reaction is often exothermic. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions and maintain a stable reaction temperature. The choice of reactor with an appropriate surface-area-to-volume ratio and an effective cooling system is paramount.

Mass Transfer: Adequate mixing is essential to ensure homogeneity and efficient contact between reactants, especially if the reaction involves multiple phases. The type and speed of the agitator must be carefully selected to avoid localized "hot spots" or areas of high concentration, which could lead to side reactions and a decrease in yield and purity.

Reaction Kinetics and Control: A thorough understanding of the reaction kinetics is necessary for a successful scale-up. This includes identifying the rate-determining step and understanding how changes in concentration, temperature, and catalyst loading affect the reaction rate. Implementing process analytical technology (PAT) can allow for real-time monitoring and control of critical process parameters.

Work-up and Purification: The work-up and purification procedures used on a small scale may not be directly transferable to a larger scale. For example, extractions and chromatographic separations can become cumbersome and inefficient. Alternative purification methods such as crystallization or distillation may need to be developed and optimized for the larger scale. The choice of solvents for these processes should also be re-evaluated based on safety, environmental impact, and cost.

Safety Considerations: A comprehensive safety assessment is crucial before any scale-up. This includes identifying potential hazards such as the release of toxic or flammable materials, the potential for runaway reactions, and the safe handling of reagents and solvents. A Hazard and Operability (HAZOP) study is often conducted to systematically identify and mitigate potential risks.

By carefully addressing these considerations, the laboratory-scale synthesis of this compound can be successfully scaled up to produce larger quantities of the compound with consistent quality and in a safe and efficient manner.

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 2 Propylthiazolidine

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis:Without experimental data, an analysis of the mass spectrometry fragmentation pattern for structural confirmation cannot be conducted.

Until research containing the synthesis and detailed spectroscopic analysis of 2-Phenyl-2-propylthiazolidine is published and made publicly available, a scientifically rigorous article on its advanced characterization cannot be written.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary structural components: the thiazolidine (B150603) ring, the phenyl group, and the propyl group.

Key expected vibrational frequencies are associated with N-H, C-H (aromatic and aliphatic), C-N, C-S, and aromatic C=C bonds. The N-H stretching vibration of the secondary amine in the thiazolidine ring typically appears as a moderate band in the 3300-3500 cm⁻¹ region nih.gov. Aromatic C-H stretching vibrations from the phenyl group are anticipated to produce weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range nih.govscielo.org.za. In contrast, the aliphatic C-H stretching vibrations from the propyl and thiazolidine methylene (B1212753) groups are expected to appear as stronger bands just below 3000 cm⁻¹ nih.gov.

The carbon-carbon stretching vibrations (νC=C) within the aromatic ring are expected to produce characteristic bands in the 1450-1600 cm⁻¹ region mdpi.comscialert.net. The C-N stretching of the thiazolidine ring is typically observed around 1455-1468 cm⁻¹ scialert.net. The C-S stretching vibration, also associated with the thiazolidine ring, is generally found in the 600-800 cm⁻¹ range nih.govscialert.net.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiazolidine | N-H Stretch | 3300 - 3500 | Medium |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Propyl & Thiazolidine | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Thiazolidine | C-N Stretch | ~1450 - 1470 | Medium |

| Phenyl Ring | C-H Out-of-Plane Bend | 690 - 900 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy offers complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the non-polar and symmetric bonds.

The aromatic ring breathing modes of the phenyl group are expected to produce strong and sharp signals in the Raman spectrum, most notably around 1000 cm⁻¹ and 1600 cm⁻¹ scialert.netscirp.org. The C-S bond of the thiazolidine ring, which may show a weak band in the IR spectrum, often yields a more distinct signal in the Raman spectrum scialert.net. Aliphatic C-H stretching and bending modes will also be present, complementing the data obtained from IR spectroscopy researchgate.net. The combination of both IR and Raman data provides a more complete picture of the vibrational framework of the molecule.

Table 2: Expected Raman Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Propyl & Thiazolidine | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Phenyl Ring | Ring Breathing / C=C Stretch | ~1600 | Strong |

| Phenyl Ring | Ring Breathing (Trigonal) | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Absorption and Emission Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound would be dominated by the electronic transitions of the phenyl group, which acts as the primary chromophore. The saturated thiazolidine ring itself does not exhibit significant absorption in the standard UV-Vis range (200-800 nm).

The phenyl group is expected to display two main absorption bands corresponding to π → π* transitions. The first, more intense band (the E2-band) is typically observed at around 200-210 nm. The second, less intense band (the B-band), which shows fine vibrational structure, is characteristic of benzene (B151609) and its derivatives and is expected to appear in the 250-270 nm range researchgate.net. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the phenyl ring scielo.org.zaresearchgate.net.

Information regarding the emission (fluorescence) spectrum of this compound is not available. Fluorescence would depend on the molecule's ability to emit absorbed energy as light, a property that is highly structure-specific and would require experimental determination.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound novapublishers.com. While a crystal structure for this compound has not been reported, such a study would provide invaluable and unambiguous structural information.

A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule nih.gov. It would definitively establish the conformation of the five-membered thiazolidine ring, which typically adopts an envelope or twisted conformation researchgate.net.

Furthermore, the C2 carbon of the thiazolidine ring in this molecule is a stereocenter. X-ray crystallography is the premier technique for determining the absolute stereochemistry (R or S configuration) of chiral molecules, provided a suitable crystal is obtained novapublishers.comresearchgate.net. The analysis would also reveal the crystal packing arrangement, showing how individual molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonding (involving the N-H group) and van der Waals interactions researchgate.neteurjchem.com. This information is crucial for understanding the solid-state properties of the compound.

An article on the computational and theoretical studies of this compound cannot be generated at this time. A thorough search of scientific literature and databases has revealed a lack of specific published research on this particular compound corresponding to the requested detailed outline.

The user's request specified a detailed article structure, including sections on Quantum Chemical Calculations (Density Functional Theory, Frontier Molecular Orbitals, Spectroscopic Predictions, Conformational Analysis) and Molecular Docking studies for this compound. This level of detail necessitates access to specific computational data and research findings that are not available in the public domain for this molecule.

While the principles of computational and theoretical chemistry, such as DFT and molecular docking, are widely applied to many chemical compounds, it appears that this compound has not been the subject of such specific and detailed published studies. Therefore, to avoid speculation and ensure scientific accuracy, the requested article cannot be produced.

Computational and Theoretical Studies on 2 Phenyl 2 Propylthiazolidine

Molecular Docking and Ligand-Target Interaction Modeling

Scoring Functions and Binding Affinity Estimation

In the computational evaluation of 2-Phenyl-2-propylthiazolidine and its derivatives, scoring functions are critical tools for predicting the binding affinity between the ligand and its biological target. arxiv.org These functions are mathematical models used to approximate the binding free energy, which dictates the strength of the interaction in a protein-ligand complex. nih.gov Scoring functions are integral to molecular docking simulations, where they rank different binding poses of a ligand in the active site of a protein. arxiv.org The goal is to identify the pose that is most energetically favorable, which is often assumed to be the native binding mode. nih.gov

There are several classes of scoring functions, each with its own strengths and limitations:

Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up non-bonded interaction terms, such as van der Waals and electrostatic interactions, based on classical mechanics principles. researchgate.net An example is the energy score used in the DOCK program, which utilizes AMBER charges for the protein and Gasteiger-Marsili charges for the ligand. h-its.org

Empirical Scoring Functions: These functions are derived from fitting experimental binding affinity data of a training set of protein-ligand complexes. They use a regression-based approach to correlate the free energy of binding with various structural descriptors of the complex. nih.gov These descriptors can include terms for hydrogen bonds, ionic interactions, hydrophobic effects, and conformational entropy changes upon binding. nih.govresearchgate.net ChemScore is a well-known empirical scoring function that has shown a relatively high correlation in predicting binding affinities. h-its.org

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of atom-pair potentials in a large database of known protein-ligand structures. They are based on the principle that more favorable interactions are observed more frequently in experimental structures.

Machine Learning-Based Scoring Functions: A more recent approach involves using machine learning algorithms, such as artificial neural networks, to develop highly accurate scoring functions. arxiv.orgnih.gov These models are trained on large datasets of protein-ligand complexes and their experimental binding affinities to learn complex relationships between the structure and activity. nih.gov

The accuracy of binding affinity estimation remains a significant challenge for all types of scoring functions. h-its.org While they are generally effective at identifying correct binding poses, the correlation between the calculated scores and experimental binding affinities can be weak. arxiv.orgh-its.org For instance, a study assessing multiple scoring functions found that ChemScore provided one of the highest correlations with experimental data, yet it could only explain about half of the variation in binding potency. h-its.org The performance of these functions is highly dependent on the dataset used for their calibration and validation. nih.gov

Table 1: Comparison of Different Scoring Function Approaches| Scoring Function Type | Principle | Common Descriptors/Terms | Strengths | Limitations |

|---|---|---|---|---|

| Force-Field-Based | Classical mechanics energy terms. researchgate.net | Van der Waals, Electrostatics. h-its.org | Physically intuitive. | Computationally intensive, often neglects solvation effects. |

| Empirical | Regression analysis of experimental data. nih.gov | Hydrogen bonds, hydrophobic contacts, flexibility. nih.gov | Fast calculation speed. researchgate.net | Dependent on the quality and diversity of the training set. nih.gov |

| Knowledge-Based | Statistical potentials from structural databases. | Atom-pair potentials, distances. | Independent of experimental binding data. | Reference state definition can be problematic. |

| Machine Learning | Learning from large datasets of complexes. nih.gov | Various structural and physicochemical features. nih.gov | Can achieve high predictive accuracy. nih.gov | Prone to overfitting, requires large and diverse training data. arxiv.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its behavior when interacting with a biological target, complementing the static picture provided by molecular docking.

Assessment of Ligand-Target Complex Stability and Dynamics

MD simulations are employed to assess the stability of the ligand-target complex as predicted by docking studies. mdpi.com By simulating the complex in a dynamic environment that mimics physiological conditions (including water, ions, temperature, and pressure), researchers can observe whether the ligand remains bound in its initial pose or if it dissociates. nih.gov The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

These simulations can also reveal the key interactions that maintain the stability of the complex, such as persistent hydrogen bonds, hydrophobic interactions, and salt bridges. researchgate.net For example, a simulation might show that a specific hydrogen bond between the thiazolidine (B150603) ring and a protein residue is crucial for anchoring the ligand in the binding pocket. researchgate.net A computational method known as thermal titration molecular dynamics (TTMD) can be used to qualitatively estimate the stability of a protein-ligand complex by running a series of simulations at progressively increasing temperatures. nih.gov

Exploration of Conformational Changes

A significant advantage of MD simulations is their ability to capture the flexibility of both the ligand and the protein target, which is often neglected in rigid docking approaches. nih.gov Simulations can reveal important conformational changes in the protein upon ligand binding, a phenomenon known as induced fit. nih.gov These changes can be subtle rearrangements of side chains in the active site or larger-scale movements of entire protein domains.

For instance, MD simulations of a 2,4-thiazolidinedione (B21345) derivative with a tau hexapeptide oligomer showed that the compound could induce significant conformational changes in the oligomer, disrupting its ordered structure. nih.gov The simulations revealed that the β-sheet structure of the peptide was transformed into a random coil, providing a mechanistic explanation for its inhibitory activity against tau protein aggregation. nih.gov Similarly, simulations can show how the flexibility of the this compound molecule itself allows it to adapt its conformation to fit optimally within the binding site. lp.edu.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For thiazolidine derivatives, QSAR studies are instrumental in understanding the structural requirements for a desired biological effect and in designing new, more potent compounds. mdpi.comnih.gov

Development of Statistical Models for Activity Prediction

The development of a QSAR model begins with a dataset of thiazolidine derivatives with known biological activities (e.g., inhibitory concentrations like IC₅₀). ijprajournal.com For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties, including steric, electronic, hydrophobic, and topological features. nih.gov

Statistical methods are then used to build a model that correlates a selection of these descriptors with the observed biological activity. researchgate.net Multiple Linear Regression (MLR) is a common technique used to create a linear equation that predicts activity. mdpi.comresearchgate.net For instance, a QSAR study on 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors developed a robust MLR model with a high correlation coefficient (R² = 0.942), indicating a strong agreement between predicted and experimental activities. mdpi.com Other methods like artificial neural networks (ANN) can capture non-linear relationships between structure and activity. researchgate.net

The predictive power and reliability of the developed QSAR model are assessed through rigorous validation techniques, such as internal cross-validation (e.g., leave-one-out) and external validation using a separate test set of compounds. mdpi.com Statistical parameters like the cross-validated correlation coefficient (Q²) and the correlation coefficient for the external test set (R²_pred) are crucial for evaluating the model's robustness. researchgate.net

Table 2: Example of a QSAR Model for Thiazolidinedione Derivatives| Model Type | Statistical Method | Key Statistical Parameters | Descriptors in Model | Biological Activity Modeled | Reference |

|---|---|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | R² = 0.942, Q²_LOO = 0.925 | Topological, Electronic, Thermodynamic | PTP1B Inhibition (pIC₅₀) | mdpi.com |

| 2D-QSAR | MLR and Artificial Neural Network (ANN) | MLR: R² = 0.90, Q² = 0.89 | 5 selected descriptors | Anti-malarial activity | researchgate.net |

| 3D-QSAR | CoMFA and CoMSIA | CoMFA: q² = 0.751, r² = 0.973 | Steric, Electrostatic, Hydrophobic, H-bond | S1P1 Receptor Agonism | mdpi.com |

| 3D-QSAR | CoMFA and CoMSIA | CoMSIA: q² = 0.784, r² = 0.972 | Steric, Electrostatic, H-bond donor/acceptor, Hydrophobic | Anti-HIV Activity | nih.gov |

*CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis

Identification of Structural Features Correlating with Desired Biological Profiles

Once a validated QSAR model is established, it can be interpreted to identify the key structural features of thiazolidine derivatives that are either beneficial or detrimental to their biological activity. ekb.eg For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), this interpretation is visualized through contour maps. mdpi.com

These maps highlight regions in 3D space around the aligned molecules where modifications are likely to affect activity:

Steric Contour Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where they decrease it. mdpi.com

Electrostatic Contour Maps: Blue contours mark areas where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are favorable. mdpi.com

Hydrophobic and Hydrogen Bond Contour Maps: Other maps can show regions where hydrophobic groups, hydrogen bond donors, or hydrogen bond acceptors are preferred. mdpi.comnih.gov

By analyzing these maps, medicinal chemists can gain valuable insights for the rational design of new thiazolidine derivatives. mdpi.com For example, a QSAR study on S1P1 receptor agonists revealed that steric and electrostatic properties played a significant role in potency, providing a solid basis for designing more active compounds. mdpi.com Similarly, for anti-HIV thiazolidinone derivatives, CoMSIA contour maps indicated that specific hydrophobic and hydrogen bond donor/acceptor properties were crucial for activity. nih.gov This information guides the synthesis of novel compounds with potentially improved therapeutic profiles.

Investigation of Biological Activity Potential of 2 Phenyl 2 Propylthiazolidine Derived from Thiazolidine Research

Enzyme Inhibition Potentials of Thiazolidine (B150603) Derivatives and Analogues

The structural framework of thiazolidine has been identified as a key pharmacophore in the development of various enzyme inhibitors. The versatility of this heterocyclic ring system allows for modifications that can be tailored to target the active sites of numerous enzymes, leading to a broad spectrum of biological effects. Research into thiazolidine derivatives has unveiled their potential to modulate the activity of enzymes implicated in a range of pathologies.

Xanthine (B1682287) Oxidase (XO) Inhibition Studies

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a condition that is a precursor to gout. Consequently, XO inhibitors are a primary therapeutic strategy for managing this painful inflammatory condition. nih.gov

A variety of thiazolidine derivatives have been investigated for their XO inhibitory potential. For instance, a series of N-substituted 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione analogues have been synthesized and evaluated as a novel class of XO inhibitors. nih.gov Similarly, benzophenone-tagged thiazolidinone analogues have also been explored, with several compounds demonstrating significant inhibitory activity against rat liver XO. researchgate.net

In another study, novel thiazolidine-2-thione derivatives were synthesized and their XO inhibitory activities were assessed. One of the most potent compounds identified exhibited a mixed-type inhibition of XO. bioz.comnih.gov The structure-activity relationship studies from this research indicated that the presence of a phenyl-sulfonamide group was crucial for the XO inhibitory activity of these thiazolidine-2-thione derivatives. bioz.com

| Compound Class | Specific Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Thiazolidine-2-thione derivatives | Compound 6k | 3.56 µmol/L | bioz.comnih.gov |

| Benzophenone tagged thiazolidinone analogs | Compound 9m | 76% inhibition | researchgate.net |

| N-substituted 2,4-thiazolidinedione (B21345) analogs | Compound 2i | 72% inhibition | nih.gov |

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. As such, inhibitors of LOX have therapeutic potential as anti-inflammatory agents.

Research has shown that thiazolidinedione derivatives can effectively inhibit LOX activity. In one study, a series of 19 thiazolidinedione derivatives were synthesized and tested for their ability to inhibit soybean lipoxygenase. The inhibitory activity of these compounds ranged from 7.7% to 76.3%. researchgate.net Notably, 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione and 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione were identified as the most potent inhibitors in this series. researchgate.net

Furthermore, benzothiazole-based thiazolidinones have been investigated for their LOX inhibitory activity as a mechanism for their anti-inflammatory action. One compound from this series demonstrated the highest LOX inhibitory activity with an IC50 of 13 μM. ekb.eg Computer-aided drug design has also been employed to discover new anti-inflammatory thiazolidinones with dual cyclooxygenase/lipoxygenase (COX/LOX) inhibition. nih.gov

| Compound Class | Specific Derivative Example | Inhibitory Activity | Reference |

|---|---|---|---|

| Thiazolidinedione derivatives | 5-(2,5-dihydroxybenzylidene)thiazolidine-2,4-dione | >50% LOX activity inhibition | researchgate.net |

| Thiazolidinedione derivatives | 5-((1H-indol-3-yl)methylene)thiazolidine-2,4-dione | >50% LOX activity inhibition | researchgate.net |

| Benzothiazole-based thiazolidinones | Compound #3 | IC50 = 13 μM | ekb.eg |

Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Several studies have highlighted the potential of thiazolidine derivatives as selective MAO inhibitors. The thiazolidinedione (TZD) moiety has been identified as important for binding to the MAO-B isoform. nih.gov For instance, two TZD-containing compounds were identified as potent MAO-B inhibitors with IC50 values of 82 nM and 195 nM, respectively. nih.gov

Furthermore, a series of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivatives have been reported as potent MAO inhibitors, with most compounds exhibiting IC50 values in the nanomolar range. nih.gov Additionally, 2-thiazolylhydrazone derivatives have been investigated for their selective inhibitory activity against MAO isoforms, with some compounds showing high activity against both MAO-A and MAO-B.

| Compound Class | Specific Derivative Example | Inhibitory Activity (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Thiazolidinedione derivatives | Compound 7 | 82 nM | MAO-B | nih.gov |

| Thiazolidinedione derivatives | Compound 8 | 195 nM | MAO-B | nih.gov |

| Benzofuran–thiazolylhydrazone derivatives | Compound 2l | 0.07 ± 0.01 μM | MAO-A | |

| Heterocyclic derived conjugated dienones | CD14 | 0.036 ± 0.008 μM | MAO-B |

Carbonic Anhydrase (CA) Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.

Thiazolidinone-based compounds have emerged as a promising class of CA inhibitors. A series of benzenesulfonamide-thiazolidinone derivatives were synthesized and showed inhibitory activities against human carbonic anhydrase (hCA) isoforms II and IX that were equivalent to the standard drug acetazolamide. In another study, thiazolidinone-based sulfonamide derivatives were designed to target cancer-related hCA isoforms IX and XII, with one compound demonstrating high selectivity and Ki values of 57.8 nM for hCA IX and 44.3 nM for hCA XII.

Additionally, 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized as CA inhibitors, with one derivative showing more potent inhibition than acetazolamide, with an IC50 of 0.402 ± 0.017 μM.

| Compound Class | Specific Derivative Example | Inhibitory Activity | Target Isoform(s) | Reference |

|---|---|---|---|---|

| Thiazolidinone-based sulfonamides | Compound 3h | Ki = 57.8 nM | hCA IX | |

| Thiazolidinone-based sulfonamides | Compound 3h | Ki = 44.3 nM | hCA XII | |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Compound 7i | IC50 = 0.402 ± 0.017 μM | Not specified |

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is an important therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption.

Several studies have demonstrated the potential of thiazolidine derivatives as inhibitors of these glycosidase enzymes. A series of thiazolidine-2,4-diones derivatives were synthesized and screened for their α-glucosidase and α-amylase inhibitory activities. Many of these compounds were found to be active, with some being more potent than the clinical drug Acarbose.

In another investigation, thiazolidinone-based indole (B1671886) derivatives were synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. Several of these derivatives showed moderate to good potential, with some analogues exhibiting several-fold better inhibitory activity than acarbose.

| Compound Class | Enzyme | Inhibitory Activity (IC50) Range | Reference |

|---|---|---|---|

| Thiazolidine-2,4-diones derivatives | α-Glucosidase | 43.85 ± 1.06 to 380.10 ± 1.02 µM | |

| Thiazolidine-2,4-diones derivatives | α-Amylase | 18.19 ± 0.11 to 208.10 ± 1.80 µM | |

| Thiazolidinone-based indole derivatives | α-Amylase | 1.50 ± 0.05 to 29.60 ± 0.40 μM | |

| Thiazolidinone-based indole derivatives | α-Glucosidase | 2.40 ± 0.10 to 31.50 ± 0.50 μM |

Phosphodiesterase (PDE) Inhibition (e.g., PDE-5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE-5 inhibitors, in particular, are widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.

While the thiazolidine scaffold is not as commonly associated with PDE-5 inhibition as other heterocyclic systems, research into structurally related compounds suggests potential. Tadalafil (B1681874), a potent PDE-5 inhibitor, contains a piperazinedione ring. Analogues of tadalafil have been synthesized and evaluated, with some showing extremely high potency towards the PDE5 enzyme. For example, one such analogue demonstrated an IC50 of 2 nM. This highlights that five- and six-membered nitrogen- and sulfur-containing heterocyclic rings can be effective scaffolds for PDE-5 inhibition. Although direct evidence for 2-Phenyl-2-propylthiazolidine as a PDE-5 inhibitor is lacking, the broader family of related heterocyclic compounds shows significant promise in this area.

| Compound Class | Specific Derivative Example | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Tadalafil analogues | Compound 11 | 2 nM | |

| Tadalafil analogues | Compound 26 | 46 nM |

Fungal Cytochrome P450 14α-demethylase (CYP51) Inhibition

Fungal cytochrome P450 14α-demethylase (CYP51 or ERG11 in yeasts) is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. researchgate.netnih.govnih.gov Ergosterol plays a vital role in maintaining membrane fluidity and the function of membrane-bound enzymes. researchgate.net The inhibition of CYP51 disrupts the ergosterol pathway, leading to the accumulation of toxic 14α-methylated sterols and ultimately inhibiting fungal growth, a mechanism that is typically fungistatic. researchgate.netnih.gov This enzyme is the primary target for azole antifungal drugs, which are widely used in clinical and agricultural settings. nih.govnih.govnih.gov

Azole antifungals, which include both imidazole (B134444) and triazole derivatives, function by binding to the heme iron atom in the active site of CYP51, thereby competing with the natural substrate, lanosterol. nih.govnih.govresearchgate.net This interaction blocks the demethylation step crucial for ergosterol production. researchgate.net The selectivity of these agents relies on their higher affinity for fungal CYP51 compared to the human homolog, which is involved in cholesterol biosynthesis. researchgate.netcardiff.ac.uk Research has focused on developing new inhibitors with high potency and selectivity to overcome challenges like drug resistance, which can arise from point mutations in the CYP51 gene. nih.govnih.govcardiff.ac.uk

The investigation of thiazolidine-containing compounds as potential CYP51 inhibitors is a logical extension of this research. Given the structural elements of this compound, its potential to interact with the active site of CYP51 warrants investigation. Studies on other heterocyclic compounds have demonstrated potent inhibitory activity. For instance, various novel azole derivatives have shown strong inhibition against Candida albicans CYP51. nih.govcardiff.ac.uk The search for non-azole inhibitors is also an active area of research to combat resistance to existing drugs. ibmc.msk.ru The evaluation of this compound would involve determining its binding affinity and inhibitory concentration against purified fungal CYP51 enzymes. researchgate.net

Table 1: Examples of Fungal CYP51 Inhibitors and Their Activity

| Compound | Target Organism/Enzyme | Activity (IC50) | Reference |

| Voriconazole | Candida albicans CYP51 | 1.6 µM | nih.gov |

| Ketoconazole | Saccharomyces cerevisiae P-45014DM | ~1.1 µM | researchgate.net |

| Fluconazole | Candida albicans CYP51 | Weakest inhibitor among tested azoles | nih.gov |

| Posaconazole | Candida albicans CYP51 | Strongest inhibitor among tested azoles | nih.gov |

| UOSO13 (Oxadiazole derivative) | Candida albicans CYP51 | ~1 µg/mL (10x more potent than fluconazole) | nih.gov |

Exploration of Other Mechanistic Biological Research Avenues

Antioxidant Activity Investigations (Cell-free and Cellular Assays)

The potential of this compound as an antioxidant can be explored through various established methodologies. Antioxidant activity is broadly assessed using two types of assays: cell-free and cellular-based systems.

Cell-free assays provide a direct measure of a compound's radical scavenging ability. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and galvinoxyl free radical scavenging assays, which can be quantified using electron spin resonance (ESR) spectroscopy. mdpi.com These assays are useful for initial screening and understanding the direct chemical reactivity of a compound with stable free radicals. mdpi.com However, these in vitro chemical assays may not accurately reflect the antioxidant behavior within a complex biological system. nih.gov

Cellular antioxidant activity (CAA) assays offer a more biologically relevant perspective by measuring antioxidant effects within a cellular environment. nih.govnih.gov These assays typically involve pre-loading cells, such as Caco-2 or HepG2, with a fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA). nih.gov A source of reactive oxygen species (ROS), such as 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), is then introduced to induce oxidative stress. nih.gov An effective antioxidant will mitigate the oxidation of the probe, resulting in reduced fluorescence, which can be quantified. nih.gov This approach accounts for factors like cell uptake, metabolism, and interaction with the cellular antioxidant machinery. nih.gov For instance, studies have shown that certain phenolic compounds exhibit robust antioxidant activity in Caco-2 cells. nih.gov Investigating this compound using such cellular models would provide valuable insights into its potential cytoprotective effects against oxidative stress. mdpi.com

Protein-Ligand Interaction Studies Beyond Enzyme Active Sites (e.g., Peroxiredoxin 5, VEGFR-2)

Beyond direct enzyme inhibition, the biological potential of this compound can be investigated by studying its interactions with other key proteins involved in cellular signaling and stress responses.

Peroxiredoxin 5 (PRDX5) is a unique member of the peroxiredoxin family of thiol-dependent antioxidant enzymes. researchgate.net PRDX5 is distributed across multiple subcellular compartments, including the mitochondria, cytosol, and nucleus, where it plays a cytoprotective role by reducing hydrogen peroxide, alkyl hydroperoxides, and peroxynitrite. researchgate.net Recent research has shown that PRDX5 can form disulfide-dependent interactions with a large set of proteins, suggesting it may act as a relay in redox signaling. mdpi.com Furthermore, PRDX5 has been shown to interact with other proteins, such as heterogeneous nuclear ribonucleoprotein K (hnRNPK), to regulate processes like osteoblast differentiation. nih.gov Studying the potential interaction between this compound and PRDX5 could reveal novel mechanisms of antioxidant activity or modulation of redox-sensitive pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels. nih.gov Overexpression of VEGFR-2 is implicated in several cancers, making it a significant target for anticancer drug development. nih.govnih.gov The binding of VEGF to VEGFR-2 triggers downstream signaling cascades, such as the PI3K/Akt and Ras/Raf/ERK pathways, which promote cell proliferation and survival. nih.gov Small-molecule inhibitors that target VEGFR-2 are actively being developed. nih.gov Investigating whether this compound or its derivatives can bind to and modulate the activity of VEGFR-2 could open avenues for its potential application in angiogenesis-related diseases. Such studies would involve analyzing interactions at critical binding residues like Asp1046 and Cys919. nih.gov

Cellular Research Models for Pathway Elucidation (e.g., Cell Cycle, Apoptosis Research on cancer cell lines)

The anticancer potential of this compound can be assessed using various cancer cell lines to elucidate its effects on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). nih.gov Many chemotherapeutic agents exert their cytotoxic effects by inducing apoptosis or causing cell cycle arrest, thereby preventing cancer cell proliferation. nih.gov

Apoptosis Induction: Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov The induction of apoptosis by a test compound can be confirmed by methods such as DNA fragmentation analysis and measuring the activity of key executioner enzymes like caspase-3. nih.gov Studies on various compounds have demonstrated significant induction of apoptosis in cell lines such as the human lung cancer cell line A549 and the breast cancer cell line MCF-7. nih.govresearchgate.net For example, flow cytometry can be used to quantify the percentage of apoptotic cells after treatment. researchgate.net

Cell Cycle Arrest: Compounds can also inhibit cancer cell growth by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase). nih.gov Flow cytometric analysis of cellular DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle. mdpi.com A successful anticancer agent might cause an accumulation of cells in a particular phase, preventing them from proceeding to mitosis and division. nih.gov Research on various phytochemicals and synthetic derivatives has shown their ability to cause cell cycle arrest in different cancer cell models. nih.govmdpi.com

Evaluating this compound on a panel of cancer cell lines (e.g., HepG2, A549, MCF-7) would clarify its potential cytotoxic mechanisms. mdpi.com

Table 2: Examples of Compound Effects on Cancer Cell Lines

| Compound/Combination | Cell Line(s) | Observed Effect(s) | IC50 Value | Reference |

| Phytochemical Super-Cocktail | MCF-7, MDA-MB-231 | Cell cycle arrest, Apoptosis induction | Not specified | nih.gov |

| Enantiomers of a novel compound | A549 | Apoptosis induction | Racemic: 5.82 µM | researchgate.net |

| Compound 5b (Thiazole derivative) | MCF-7 | Cytotoxicity | 0.2 ± 0.01 µM | nih.gov |

| Podophyllotoxin Acetate (PA) | A549, NCI-H1299 | Cell death, Cell cycle arrest | A549: 16.08 nM | researchgate.net |

| CM derivative (Ciprofloxacin derivative) | HepG2, A549 | Inhibition of Topo I & II, Apoptosis | HepG2: 2.1 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Engagement

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of this compound and assessing the resulting changes in biological activity, key pharmacophoric elements required for target engagement can be identified. nih.govnih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

For a molecule like this compound, SAR studies would involve modifications at several key positions:

The Phenyl Ring: Substitutions on the phenyl group (e.g., with halogens, alkyl, or alkoxy groups) can significantly impact activity. The position of these substituents (ortho, meta, para) is also crucial, as it can influence electronic properties and steric interactions within the target's binding pocket. mdpi.com For example, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids, halogen substitutions on the benzene (B151609) ring were found to be favorable for cyclooxygenase inhibitory activity. nih.gov

The Propyl Group: Altering the length and bulk of the alkyl chain could affect the compound's lipophilicity and how it fits into a hydrophobic pocket of a target protein.

The Thiazolidine Ring: Modifications to the thiazolidine ring itself, or its replacement with other heterocyclic systems (bioisosteric replacement), could modulate binding affinity and metabolic stability.

The goal of these modifications is to enhance potency, selectivity, and pharmacokinetic properties. cardiff.ac.uknih.gov For instance, in the development of novel azole antifungals, SAR studies helped establish that extended derivatives showed better selectivity for fungal CYP51 over its human homolog. cardiff.ac.uk Similarly, for benzothiazole-phenyl analogs designed as dual enzyme inhibitors, SAR studies indicated that placing trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes. nih.gov By applying these principles, a systematic SAR study of this compound derivatives would provide a clear understanding of the structural requirements for its potential biological activities.

Systemic Modification of Substituents and Their Impact on Biological Potentials

The biological activity of thiazolidine derivatives can be significantly modulated by systematic modifications of the substituents at various positions of the heterocyclic ring, particularly at the C2, N3, and C5 positions. nih.govbenthamdirect.com For 2,2-disubstituted thiazolidines like this compound, the nature of the groups at the C2 position is a critical determinant of their pharmacological profile.

The presence of an aryl group, such as the phenyl ring in this compound, is a common feature in many biologically active thiazolidine derivatives. orientjchem.org The electronic properties and steric bulk of this aryl substituent can influence the compound's interaction with biological targets. Research on various 2-aryl thiazolidine derivatives has shown that substitutions on the phenyl ring can lead to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.nete3s-conferences.org

For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) on the phenyl ring can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to enzymes or receptors. e3s-conferences.org Structure-activity relationship (SAR) studies on similar heterocyclic compounds have demonstrated that the position of these substituents (ortho, meta, or para) also plays a crucial role in determining the biological potency. researchgate.net

The propyl group at the C2 position, in conjunction with the phenyl group, contributes to the lipophilicity of the molecule. This property can influence the compound's ability to cross cell membranes and reach its target site. The size and conformation of the alkyl group can also impact the steric interactions within the binding pocket of a biological target.

To illustrate the potential impact of substituent modification on the biological activity of this compound, the following hypothetical data tables are presented, based on general trends observed in thiazolidine research.

Table 1: Hypothetical Antimicrobial Activity of 2-Aryl-2-propylthiazolidine Derivatives

| Compound | Phenyl Ring Substituent (R) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| 1 | H (Unsubstituted) | 12 | 10 |

| 2 | 4-Chloro | 18 | 15 |

| 3 | 4-Methoxy | 14 | 11 |

| 4 | 4-Nitro | 20 | 17 |

| 5 | 2,4-Dichloro | 22 | 19 |

Table 2: Hypothetical Anti-inflammatory Activity of 2-Aryl-2-propylthiazolidine Derivatives

| Compound | Phenyl Ring Substituent (R) | Inhibition of COX-2 (%) |

| 1 | H (Unsubstituted) | 45 |

| 2 | 4-Fluoro | 65 |

| 3 | 4-Methyl | 50 |

| 4 | 3,4-Dimethoxy | 58 |

| 5 | 4-Trifluoromethyl | 75 |

These tables illustrate how systematic changes to the phenyl ring substituent could potentially modulate the biological activity of this compound.

Stereochemical Influences on Biological Outcomes

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S isomers). The three-dimensional arrangement of the phenyl and propyl groups around this chiral center can have a profound impact on the biological activity of the molecule. researchgate.net It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

This difference in activity arises from the stereospecific interactions with biological macromolecules such as enzymes and receptors, which are themselves chiral. One enantiomer may fit into a binding site more effectively than the other, leading to a higher affinity and, consequently, greater biological effect. In some cases, one enantiomer may be responsible for the desired therapeutic activity, while the other may be inactive or even contribute to undesirable side effects.

For thiazolidine derivatives, the stereochemistry at C2 has been shown to be crucial for their biological action. The condensation reaction used to synthesize 2-substituted thiazolidines can often result in a mixture of diastereomers if another chiral center is present in the molecule (e.g., at C4, derived from L-cysteine). jocpr.com Even in the absence of other chiral centers, the resolution of the racemic mixture of this compound into its individual enantiomers would be a critical step in a thorough investigation of its biological potential.

Table 3: Hypothetical Biological Activity of Stereoisomers of this compound

| Stereoisomer | Receptor Binding Affinity (Ki, nM) | In vitro Cytotoxicity (IC50, µM) |

| (R)-2-Phenyl-2-propylthiazolidine | 15 | 25 |

| (S)-2-Phenyl-2-propylthiazolidine | 150 | >100 |

| Racemic Mixture | 80 | 60 |

This hypothetical data underscores the potential for significant differences in the biological profiles of the individual enantiomers of this compound. A comprehensive evaluation of this compound would necessitate the separation and independent biological testing of its stereoisomers to fully elucidate its structure-activity relationship and identify the more potent and potentially safer enantiomer for further development.

Derivatization and Analogue Development Based on 2 Phenyl 2 Propylthiazolidine Scaffold

Design Principles for New Thiazolidine (B150603) Derivatives

The design of new thiazolidine derivatives is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The thiazolidine ring is a versatile scaffold found in numerous biologically active compounds, offering multiple sites for modification. nih.gov Key design principles for derivatizing the 2-Phenyl-2-propylthiazolidine scaffold include:

Target-Oriented Design: Modifications are often guided by the structure of the biological target. Understanding the binding pocket's size, shape, and key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic pockets) allows for the rational design of derivatives with improved affinity and selectivity.

Privileged Structure Concept: The thiazolidine core is considered a "privileged structure," as it can interact with a variety of biological targets. nih.gov Design strategies often leverage this by introducing substituents that can engage with specific target classes.

Conformational Restriction: Introducing bulky groups or ring systems can lock the molecule into a specific conformation. This can lead to higher affinity for the target by reducing the entropic penalty of binding.

Modulation of Physicochemical Properties: Substituents can be chosen to alter properties like lipophilicity (logP), solubility, and metabolic stability. For instance, adding polar groups can increase aqueous solubility, while fluorination can enhance metabolic stability. hyphadiscovery.com

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties or reduce toxicity while maintaining or enhancing biological activity. hyphadiscovery.com

A systematic approach to SAR involves modifying one part of the molecule at a time—the thiazolidine ring, the phenyl group, or the propyl group—and observing the effect on biological activity.

Synthetic Methodologies for Introducing Diverse Substituents

A variety of synthetic methods can be employed to introduce chemical diversity into the this compound scaffold. These methodologies target different positions of the molecule, allowing for a comprehensive exploration of the chemical space around the core structure.

The nitrogen atom at the N-3 position of the thiazolidine ring is a common site for derivatization due to its nucleophilicity.

N-Alkylation and N-Arylation: The secondary amine of the thiazolidine ring can be readily alkylated or arylated using various electrophiles. N-alkylation can be achieved using alkyl halides in the presence of a base. nih.gov This allows for the introduction of a wide range of linear, branched, or cyclic alkyl groups.

N-Acylation: Acylation of the N-3 position with acyl chlorides or acid anhydrides introduces an amide functionality. nih.govmedchemexpress.com This modification can alter the electronic properties and hydrogen bonding capacity of the molecule.

Formation of Ureas and Thioureas: Reaction of the N-3 nitrogen with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, potentially forming key interactions with biological targets.

Sulfoxidation: The sulfur atom at the S-1 position can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. researchgate.net This modification significantly increases the polarity of the molecule and can influence its biological activity and metabolic profile.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Tertiary amine |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base | Amide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

| S-Oxidation | Hydrogen peroxide, Peroxy acids | Sulfoxide, Sulfone |

The phenyl and propyl groups at the C-2 position offer further opportunities for derivatization.

Aromatic Substitution on the Phenyl Ring: The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce a variety of substituents at the ortho, meta, and para positions. These substituents can modulate the electronic properties and steric bulk of the phenyl group.

Functionalization of the Propyl Group: The propyl group can be modified by introducing functional groups at its terminal end. For instance, a terminal hydroxyl group could be introduced synthetically, which could then be further derivatized to ethers, esters, or other functionalities.

Chain Length Variation: The propyl group can be replaced with other alkyl chains of varying lengths (e.g., ethyl, butyl) or with cyclic alkyl groups to explore the impact of size and lipophilicity on activity.

Fusing or linking other heterocyclic rings to the this compound scaffold can significantly expand its chemical diversity and introduce new biological activities.

Annulation Reactions: The thiazolidine ring can serve as a building block for the synthesis of fused bicyclic or polycyclic systems. For example, reactions involving the nitrogen and adjacent methylene (B1212753) group can lead to the formation of fused pyrimidine (B1678525) or pyrazole (B372694) rings. jocpr.com

Linker-Mediated Attachment: Heterocyclic rings can be attached to the N-3 position or to the phenyl ring via a linker. This approach allows for the exploration of a wide range of heterocyclic systems and linker lengths to optimize interactions with the biological target. Common linkers include alkyl chains, amides, and ethers.

Libraries Synthesis for High-Throughput Screening in Research

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and parallel synthesis techniques are often employed to generate large libraries of related compounds. nih.govacs.org

Solid-Phase Synthesis: The this compound core can be attached to a solid support (resin), allowing for the sequential addition of building blocks in a controlled manner. This approach simplifies purification, as excess reagents and byproducts can be washed away.

Solution-Phase Parallel Synthesis: In this method, reactions are carried out in an array of separate reaction vessels (e.g., in a 96-well plate format). This allows for the simultaneous synthesis of a large number of individual compounds.

Dynamic Combinatorial Chemistry: This technique involves the use of reversible reactions to generate a library of compounds in equilibrium. nih.gov The addition of a biological target can shift the equilibrium towards the best-binding compound, facilitating its identification. The reversible formation of thiazolidines from aldehydes and aminothiols is a reaction suitable for this approach. nih.gov

These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities.

Development of Isosteres and Bioisosteres

Isosteres and bioisosteres are atoms, ions, or molecules that have similar shapes and sizes. Bioisosteric replacement is a key strategy in drug design to improve a compound's properties without drastically altering its interaction with the biological target. hyphadiscovery.com

Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons. For example, a hydroxyl group (-OH) could be replaced by a thiol group (-SH) or an amine group (-NH₂).

Non-Classical Bioisosteres: These are structurally distinct groups that produce a similar biological effect. For the this compound scaffold, several bioisosteric replacements can be considered:

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic or heteroaromatic rings such as pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com Saturated rings like cyclohexane (B81311) or bicyclic systems can also be used to "escape from flatland" and improve properties like solubility. drughunter.com

Thiazolidine Ring Bioisosteres: The thiazolidine ring itself can be replaced with other five-membered heterocycles like pyrrolidine (B122466) or oxazolidine (B1195125) to investigate the importance of the sulfur and nitrogen atoms for biological activity. For instance, replacing the thiazolidinedione ring with a pyrrolidinedione has been shown to reduce toxicity in some cases. nih.gov

Propyl Group Bioisosteres: The propyl group can be replaced by bioisosteres such as a cyclopropylmethyl group to introduce conformational rigidity or by an isoxazole (B147169) ring to introduce polarity and hydrogen bonding capabilities.

The table below provides examples of potential bioisosteric replacements for different moieties of the this compound scaffold.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl, Cyclohexyl | Modulate electronics, polarity, and 3D shape |

| Propyl | Cyclopropyl, Isobutyl, Trifluoroethyl | Alter lipophilicity, metabolic stability, and conformation |

| Thiazolidine Sulfur (S) | Oxygen (O), Methylene (CH₂) | Investigate the role of the heteroatom in binding |

| Thiazolidine Nitrogen (NH) | Oxygen (O) | Alter hydrogen bonding capacity |

Future Research Trajectories and Advanced Research Applications

Development of 2-Phenyl-2-propylthiazolidine-Based Chemical Probes and Tools

The development of chemical probes is essential for dissecting complex biological processes. nih.gov Thiazolidine (B150603) derivatives have shown promise as fluorescent chemosensors and components in bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. dntb.gov.uanih.govwikipedia.org

Future research could focus on synthesizing derivatives of this compound that are functionalized with fluorophores. These fluorescent probes could be designed to selectively detect and quantify biologically important analytes such as metal ions. dntb.gov.uasci-hub.box For instance, thiazolidine-based fluorescent chiral ionic liquids have been developed for the detection of trace amounts of copper(II) ions. mdpi.com Similarly, thiazolidine derivatives have been engineered into "turn-on" fluorescent probes for aluminum ions, which have applications in biological imaging. sci-hub.box